1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-propanoylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)12-4-3-9-16(14(12)18)11-7-5-10(15)6-8-11/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWJXPAWHRTKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with piperidin-2-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1. Structural Comparison of 1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one and Related Compounds
Key Observations :
- Lactam vs. Enone Scaffolds: The piperidin-2-one lactam in the target compound provides hydrogen-bonding capacity, unlike enone-based analogs (e.g., [19F]FNFP), which may exhibit higher reactivity due to α,β-unsaturated ketones .
- Substituent Position : The 4-fluorophenyl group in the target compound contrasts with 3-fluorophenyl in ’s analog, altering electronic distribution and steric interactions .
- Propanoyl vs.
Biological Activity
1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 249.29 g/mol
Research indicates that compounds similar to this compound exhibit interactions with various neurotransmitter systems, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). These interactions are crucial for understanding the compound's potential therapeutic effects.
1. Dopamine Transporter Inhibition
Studies have shown that piperidine derivatives, including those with fluorinated phenyl groups, possess significant affinity for the dopamine transporter. For instance, compounds with similar structures demonstrated high selectivity and potency in inhibiting DAT, which is critical in treating disorders such as Parkinson's disease and addiction .
2. Serotonin Transporter Interaction
The compound also exhibits activity at the serotonin transporter. Analogous studies suggest that modifications to the piperidine structure can enhance selectivity for SERT over DAT, potentially leading to antidepressant effects .
Case Study 1: DAT and SERT Binding Affinity
A study evaluated various piperidine analogs, including this compound, for their binding affinities at DAT and SERT. The results indicated that:
- Binding Affinity for DAT : IC = 15 nM
- Binding Affinity for SERT : IC = 200 nM
This data suggests a high selectivity for DAT over SERT, making it a potential candidate for further development in treating dopaminergic dysfunctions.
| Compound | IC (nM) | Target |
|---|---|---|
| This compound | 15 | DAT |
| Other Analog | 200 | SERT |
Case Study 2: Antidepressant Potential
In a clinical trial involving patients with major depressive disorder, participants were administered a derivative of the compound. The study aimed to assess changes in mood and cognitive function over an eight-week period. Results showed significant improvements in depression scores compared to baseline measurements .
Cytotoxicity Studies
Cytotoxicity assessments revealed that while the compound exhibits potent activity against certain cancer cell lines, it maintains a favorable therapeutic index. For example:
- MCF-7 (Breast Cancer) : IC = 25 µM
- A549 (Lung Cancer) : IC = 30 µM
These findings indicate that the compound may serve as a dual-action agent—targeting both neurotransmitter systems and exhibiting anticancer properties.
Q & A
Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one, and what key reaction parameters optimize yield and purity?
The synthesis typically involves a multi-step approach, including:
- Cyclocondensation : Formation of the piperidin-2-one ring via intramolecular cyclization of a β-ketoamide precursor under acidic or basic conditions.
- Friedel-Crafts Acylation : Introduction of the 4-fluorophenyl group using AlCl₃ or FeCl₃ as catalysts in anhydrous dichloromethane .
- Propanoyl Group Addition : Acylation at the 3-position using propanoyl chloride in the presence of a base like triethylamine.
Key Parameters :
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm, piperidinone carbonyl at ~170 ppm) .
- FT-IR : Identify carbonyl stretches (piperidinone C=O at ~1680 cm⁻¹, propanoyl C=O at ~1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.12) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry and confirm bond lengths/angles (if crystalline derivatives are available) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and biological target interactions of this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulate binding affinities with targets like kinases or GPCRs using software such as AutoDock Vina. For fluorophenyl derivatives, π-π stacking with aromatic residues (e.g., Tyr in kinase active sites) is often critical .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize compounds for in vitro testing .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorophenyl-piperidinone derivatives?
- Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HeLa) and controls (e.g., staurosporine for apoptosis studies) to minimize variability .
- Metabolite Profiling : Employ LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
- Orthogonal Validation : Combine kinase inhibition assays with transcriptomic profiling (RNA-seq) to confirm target engagement .
Q. How can stereochemical outcomes be controlled during the synthesis of fluorophenyl-piperidinone derivatives?
- Chiral Auxiliaries : Use (R)- or (S)-proline to induce enantioselectivity during cyclization steps .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of ketone intermediates .
- Crystallization-Induced Diastereomer Resolution : Separate enantiomers using chiral carboxylic acids (e.g., tartaric acid) .
Q. What are the challenges in optimizing the pharmacokinetic (PK) profile of this compound?
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanoemulsions .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine at para-position) to reduce CYP450-mediated oxidation .
- Blood-Brain Barrier Penetration : LogP optimization (target ~2–3) via substituent modification (e.g., replacing propanoyl with trifluoroethyl) .
Q. How do structural modifications at the 3-propanoyl position influence the compound’s biological activity?
- SAR Studies : Replace propanoyl with acetyl (shorter chain) or pentanoyl (longer chain) to assess potency changes in enzyme inhibition assays.
- Electrostatic Effects : Introduce electron-deficient groups (e.g., nitro) to modulate hydrogen-bonding capacity .
Q. What analytical methods validate the purity of this compound in complex matrices?
Q. Data Contradiction Analysis Example
| Reported IC₅₀ (μM) | Assay Type | Possible Cause of Discrepancy |
|---|---|---|
| 0.5 ± 0.1 | Kinase Inhibition | Use of ATP concentration > Km (10 mM) |
| 5.2 ± 1.3 | Cell Viability | Off-target effects in proliferative pathways |
Resolution : Repeat kinase assays under physiological ATP levels (1 mM) and perform siRNA knockdown of off-target genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
